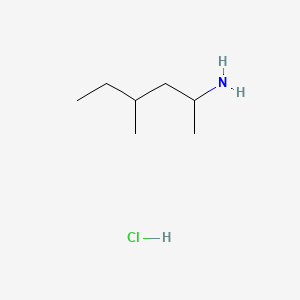
o-Cresol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Cresol-d7 is a derivative of phenol and is an isomer of p-cresol and m-cresol . It is widely used as an intermediate in the production of other chemicals . It is also used for pharmaceutical analytical testing .
Synthesis Analysis
The synthesis of cresotic acids, which includes o-cresol, can be achieved by carboxylation of cresols with sodium ethyl carbonate . Another method involves the condensation of rosin with o-cresol formaldehyde novolac resin to obtain a product (AOCN). The AOCN resin is then epoxidized and subsequently esterified with methacrylic acid . Acylation of o-cresol with pyromellitic dianhydride (PMDA) has also been studied .Molecular Structure Analysis
The molecular formula of o-Cresol-d7 is C7HD7O . It is a non-standard isotope .Chemical Reactions Analysis
O-Cresol is mainly used as a precursor to other compounds. Chlorination and etherification give members of commercially important herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA). Nitration gives dinitrocresol, a popular herbicide .Physical And Chemical Properties Analysis
O-Cresol-d7 has a molecular weight of 115.18 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 191.0±0.0 °C at 760 mmHg, and a flash point of 81.1±0.0 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .Aplicaciones Científicas De Investigación
Urinary Biomarker for Toluene Exposure : o-Cresol and meta-cresol are minor urinary metabolites of toluene, a chemical with neurotoxicological properties. A study by Fustinoni et al. (2005) developed an assay for determining urinary cresols, suggesting its utility as a biomarker for toluene exposure (Fustinoni et al., 2005).
Biodegradation of o-Cresol : A study by Hamitouche et al. (2015) explored the aerobic degradation of o-cresol by microorganisms, indicating its potential for wastewater treatment and bioremediation (Hamitouche et al., 2015).
Thermodynamic Properties in Protonation Equilibrium : Research by Rajesh et al. (2015) investigated the hydrogen bonding complexes of o-cresol, providing insights into the thermodynamic properties of protonation equilibrium in various solutions (Rajesh et al., 2015).
Fenton Oxidation Process for Cresols : A study by Kavitha & Palanivelu (2005) focused on the treatment of cresols in simulated wastewater using the Fenton process, highlighting its potential for environmental pollution control (Kavitha & Palanivelu, 2005).
Interaction with Aromatic Solvents : Zheng et al. (2018) studied the UV/Vis absorption spectra of o-cresol in aromatic solvents, providing insights into molecular interactions and conformations (Zheng et al., 2018).
Soil Biochemical and Microbiological Activity : Zaborowska et al. (2018) examined the effects of o-cresol on soil properties, which is relevant to environmental monitoring and assessment (Zaborowska et al., 2018).
Solid Phase Microextraction-Capillary Gas Chromatography : Paiva et al. (2007) developed a method for determining urinary ortho-cresol, relevant to occupational health and biomonitoring (Paiva et al., 2007).
Safety And Hazards
Cresols are skin irritants and can be harmful when inhaled, ingested, or applied to the skin at very high levels . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVGKYWNOKOFNN-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Cresol-d7 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)
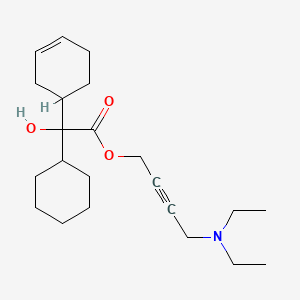
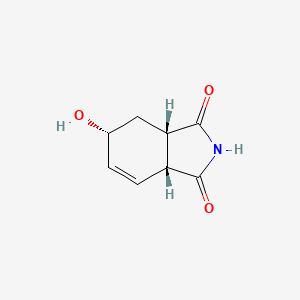
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)

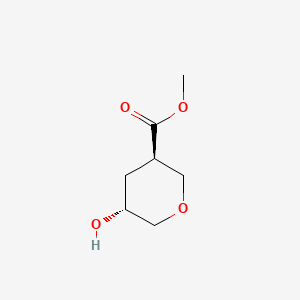
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
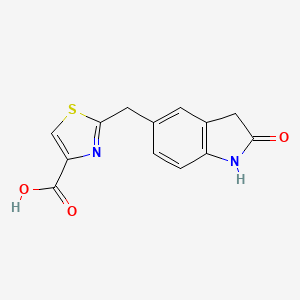
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

